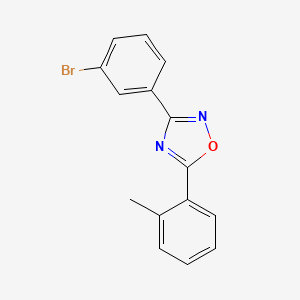![molecular formula C22H25N3O5 B4412402 methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4412402.png)
methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate, also known as MABA, is an organic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate exerts its therapeutic effects by inhibiting the activity of DPP-4, which is involved in the regulation of glucose metabolism and insulin secretion. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. This compound has also been found to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways. In addition, this compound has been found to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, this compound has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of type 2 diabetes, inflammation, and cancer. Another direction is to develop more potent and selective inhibitors of DPP-4, which may lead to the development of more effective treatments for type 2 diabetes. Finally, it may be possible to modify the structure of this compound to improve its pharmacokinetic properties and reduce its toxicity.
Applications De Recherche Scientifique
Methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-15(26)24-10-12-25(13-11-24)19-9-8-16(22(28)30-3)14-18(19)23-21(27)17-6-4-5-7-20(17)29-2/h4-9,14H,10-13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMFSAAQJIASCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4412328.png)
![N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4412335.png)
![4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4412348.png)

![methyl 2-methyl-4-[(1-naphthylamino)carbonyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4412361.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4412372.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4412380.png)
![2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4412381.png)
![7-(4-methylphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4412388.png)

![1-{[4-(methylthio)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4412401.png)
![1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4412409.png)
![N-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412416.png)